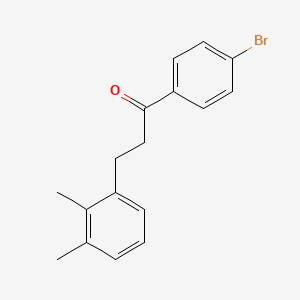

4'-Bromo-3-(2,3-dimethylphenyl)propiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4'-Bromo-3-(2,3-dimethylphenyl)propiophenone" is not directly studied in the provided papers. However, the papers do discuss related brominated compounds and their chemical behaviors, which can provide insights into the properties and reactions of brominated aromatic compounds in general. For instance, the electropolymerization of a brominated dithienothiophene compound is explored, highlighting the electron-withdrawing effects of bromine atoms on aromatic systems .

Synthesis Analysis

The synthesis of related brominated compounds involves various strategies, such as phase transfer catalyzed polymerization and electrophilic substitution with rearrangement . For example, the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) with controlled molecular weight was achieved through the polymerization of 4-bromo-2,6-dimethylphenol . Additionally, the Friedel-Crafts reaction was employed to synthesize a branched isomer of nonylphenol, indicating the versatility of brominated compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structures of brominated compounds are characterized using various spectroscopic techniques, such as NMR and IR spectroscopy . These techniques confirm the presence of bromine atoms and their positions on the aromatic rings, which are crucial for understanding the reactivity and properties of these molecules.

Chemical Reactions Analysis

Brominated aromatic compounds undergo a variety of chemical reactions, including electrophilic substitution with rearrangement . The presence of bromine can facilitate further bromination and lead to complex reaction pathways, as seen in the bromination of 2,4-dimethylphenol . The reactivity of brominated phenols in polymerization reactions is also noteworthy, as it allows for the synthesis of polymers with specific end groups and molecular weights .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds, such as solubility, vapor pressure, and environmental behavior, are determined using various experimental methods. For instance, the log K(ow) value, water solubility, vapor pressure, and Henry's Law constant of a nonylphenol isomer were determined to predict its behavior in aquatic ecosystems . These properties are influenced by the presence of bromine atoms and the overall molecular structure of the compound.

科学的研究の応用

Fluorination Studies

Research has explored the fluorination of brominated phenols, which are structurally related to 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone. For instance, Koudstaal and Olieman (2010) demonstrated the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, resulting in various fluorinated derivatives. This study highlights the reactivity of brominated phenols in fluorination reactions, which could be relevant for modifying the chemical properties of 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone for specific applications (Koudstaal & Olieman, 2010).

Analytical Chemistry

In the field of analytical chemistry, Mishra et al. (2001) developed a method for determining bromide in samples by converting bromide into bromophenols, followed by gas chromatography–mass spectrometry analysis. This research indicates the potential of bromophenol derivatives, akin to 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone, in analytical methodologies for detecting bromide ions in complex matrices (Mishra et al., 2001).

Carbonic Anhydrase Inhibition

Balaydın et al. (2012) synthesized bromophenol derivatives, including natural products, and evaluated their inhibitory effects on human carbonic anhydrase II. Some of the synthesized compounds showed significant inhibition, suggesting potential medicinal chemistry applications for bromophenol derivatives similar to 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone in the development of inhibitors for enzymes like carbonic anhydrase (Balaydın et al., 2012).

Synthesis of Disperse Dyes

Elapasery et al. (2020) explored the synthesis of disperse dyes based on enaminones derived from methyl ketones and dimethyl formamide dimethyl acetal. Among the compounds synthesized was 1-(4-Bromo phenyl)-3-dimethyl amino-propenone, which shares structural features with 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone. This study illustrates the potential use of such compounds in the synthesis of dyes for industrial applications (Elapasery et al., 2020).

Safety and Hazards

The safety data sheet for propiophenone, a related compound, indicates that it is a combustible liquid that causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound . In case of fire, use CO2, dry chemical, or foam for extinction .

特性

IUPAC Name |

1-(4-bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-4-3-5-14(13(12)2)8-11-17(19)15-6-9-16(18)10-7-15/h3-7,9-10H,8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRIVWVFUGZGCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644626 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898769-38-5 |

Source

|

| Record name | 1-Propanone, 1-(4-bromophenyl)-3-(2,3-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1293124.png)

![Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1293125.png)

![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)

![[3-(1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B1293131.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid](/img/structure/B1293132.png)

![5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1293143.png)